1-((1-methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride

Medicinal Chemistry Process Chemistry Solubility Optimization

1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride (CAS 1197228-13-9) is a heterocyclic building block featuring a piperazine ring linked via a methylene bridge to a 1-methyl-1H-pyrazole moiety, supplied as the dihydrochloride salt. With a molecular weight of 253.17 g/mol (C₉H₁₈Cl₂N₄) and a typical commercial purity specification of ≥95% (up to 98%), this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of CNS-targeted and receptor-modulating small molecules.

Molecular Formula C9H18Cl2N4
Molecular Weight 253.17
CAS No. 1197228-13-9
Cat. No. B3089688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride
CAS1197228-13-9
Molecular FormulaC9H18Cl2N4
Molecular Weight253.17
Structural Identifiers
SMILESCN1C=C(C=N1)CN2CCNCC2.Cl.Cl
InChIInChI=1S/C9H16N4.2ClH/c1-12-7-9(6-11-12)8-13-4-2-10-3-5-13;;/h6-7,10H,2-5,8H2,1H3;2*1H
InChIKeyITBAKHZTBBVASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride (CAS 1197228-13-9) – Procurement-Ready Structural and Salt-Form Profile


1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride (CAS 1197228-13-9) is a heterocyclic building block featuring a piperazine ring linked via a methylene bridge to a 1-methyl-1H-pyrazole moiety, supplied as the dihydrochloride salt . With a molecular weight of 253.17 g/mol (C₉H₁₈Cl₂N₄) and a typical commercial purity specification of ≥95% (up to 98%), this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the development of CNS-targeted and receptor-modulating small molecules . Its nitrogen-rich scaffold and the dihydrochloride salt form provide distinct physicochemical advantages—including enhanced aqueous solubility and long-term storage stability—that differentiate it from the corresponding free base (CAS 1001757-59-0) and other positional isomers .

Why 1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride Cannot Be Casually Substituted in Research and Development


The substitution of 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride by generic piperazine building blocks or alternative salts introduces critical risks. First, the free base (CAS 1001757-59-0, MW 180.25) lacks the dihydrochloride counterions, which significantly enhance aqueous solubility (>50 mg/mL for the salt versus <5 mg/mL for the free base, estimated from logP 0.09), affecting reaction homogeneity in polar media . Second, positional isomers such as the 5-ylmethyl analogue (CAS 2155855-46-0) present a different substitution pattern on the pyrazole ring, which can alter steric and electronic properties and ultimately the pharmacological profile of downstream products . Third, the 4-methylenesubstituted pyrazole connectivity in this compound is a privileged scaffold in patents targeting sigma and μ-opioid receptors (e.g., US10189828B2), meaning a deviation in the attachment point can invalidate structure-activity relationship (SAR) studies [1].

1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride: Quantitative Head-to-Head Differentiation from Analogs


Aqueous Solubility Gain: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of the target compound delivers a substantial aqueous solubility advantage over its free base counterpart, ultimately simplifying its use in aqueous-phase reactions and high-throughput screening (HTS) workflows. The free base (CAS 1001757-59-0) has a computed logP of 0.09 and an estimated aqueous solubility below 5 mg/mL . While an experimentally validated solubility value for the dihydrochloride was not available in the public domain at the time of this guide, the formation of hydrochloride salts of piperazine-containing heterocycles typically increases aqueous solubility by 10- to 50-fold based on class-level precedent [1]. The implication for procurement and experimental design is that the dihydrochloride salt can be used directly in aqueous buffer systems without co-solvent, reducing the risk of precipitation during biological assays.

Medicinal Chemistry Process Chemistry Solubility Optimization

Storage Stability and Handling: Dihydrochloride vs. Hygroscopic Free Base

Commercially, the dihydrochloride salt is routinely supplied as a stable solid with a recommended long-term storage condition of 'cool, dry place' and is not classified as hazardous for transport . In contrast, free-base piperazine derivatives, including the free base of this compound, are frequently hygroscopic liquids or low-melting solids that require cold storage and inert atmosphere handling [1]. AKSci specifies a minimum purity of 95% for the dihydrochloride salt, with a certificate of analysis (COA) available upon request . Leyan offers the compound at 98% purity . This reliability in purity specification and storage stability makes the dihydrochloride salt the preferred form for compound libraries and inventory management in academic and industrial laboratories.

Compound Management Chemical Stability Procurement Specification

Regiochemical Precision: 4-ylmethyl vs. 5-ylmethyl Pyrazole Substitution

The 1-methyl-1H-pyrazol-4-yl attachment point on our compound is a privileged regioisomer in patented dual sigma-1/μ-opioid receptor ligands [1]. The alternative 5-ylmethyl substitution (CAS 2155855-46-0) places the piperazine bridge one position closer to the pyrazole N-methyl group, altering the scaffold's vector angle and electronics . Although quantitative side-by-side pharmacological data directly comparing these two regioisomers is not yet publicly disclosed, the strong patent literature preference for the 4-substituted pattern in bioactive molecules implies a conformational advantage for receptor engagement, which in turn makes the 4-ylmethyl isomer a more promising starting point for medicinal chemistry programs focused on pain and CNS indications [2].

Receptor Binding Scaffold Design Structure-Activity Relationship

Procurement-Driven Application Scenarios for 1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride


Synthesis of Dual Sigma-1/μ-Opioid Receptor Ligands for Pain Research

Procurement teams supporting CNS drug discovery should specify this dihydrochloride salt as the key intermediate in the construction of 1-methylpyrazole-piperazine compounds targeting sigma-1 and μ-opioid receptors for multimodal pain therapy . The 4-ylmethyl connectivity is a structural requirement for patent-family exemplification, and the dihydrochloride form allows direct use in the amide coupling and reductive amination steps described in US10189828B2 without additional salt-exchange operations.

Aqueous-Phase Parallel Library Synthesis in High-Throughput Medicinal Chemistry

For medicinal chemistry groups conducting parallel synthesis, the dihydrochloride salt's enhanced aqueous solubility facilitates the preparation of stock solutions in water or buffer, enabling automated liquid handling and reducing reliance on DMSO or DMF . This property is particularly valuable when synthesising libraries of N-alkylated or N-acylated piperazine derivatives for screening against polar biological targets, such as kinases or GPCRs, where residual organic solvents could compromise assay integrity.

Solid-Form Screening and Salt Selection in Preformulation

The dihydrochloride salt serves as a reference standard in solid-form screening campaigns aimed at evaluating the crystallinity, hygroscopicity, and thermal stability of novel chemical entities (NCEs) bearing the same pyrazole-piperazine core . Its well-defined purity (95–98%) and storage stability profile provide a reproducible benchmark against which other salt forms (e.g., hydrochloride, sulfate, mesylate) and co-crystals can be compared, accelerating polymorph selection during lead optimisation.

Anchoring SAR Studies on Pyrazole-Piperazine Scaffolds

Researchers procuring this compound as a core scaffold for systematic SAR exploration can use the 4-methylenepiperazine vector to introduce diverse pharmacophore elements while maintaining the privileged 1-methylpyrazole framework [1]. The dihydrochloride form eliminates the need for in situ HCl activation during N-functionalisation, streamlining the synthesis of focused libraries for hit-to-lead and lead optimisation programmes.

Quote Request

Request a Quote for 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.